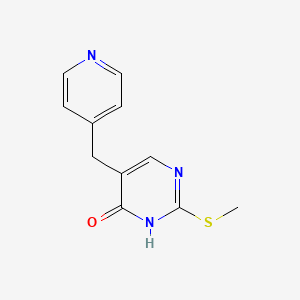
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of chalcone imines and homophthalic anhydrides in a [4 + 2]-cycloaddition reaction . This reaction is notable for its atom-economical and stereoselective nature, providing access to structurally diverse heterocyclic products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved can vary depending on the biological context and the target molecule .
類似化合物との比較
Similar Compounds
N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Shares the methylsulfanyl and pyrimidine moieties but differs in the thieno ring structure.
Isopropyl(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate: Contains a pyridin-4-yl group but differs in the carbamate functionality.
Uniqueness
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
特性
CAS番号 |
64107-41-1 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC名 |
2-methylsulfanyl-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3OS/c1-16-11-13-7-9(10(15)14-11)6-8-2-4-12-5-3-8/h2-5,7H,6H2,1H3,(H,13,14,15) |
InChIキー |
CDXLMOHXDMHKOQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













